![molecular formula C12H17N3O3 B2996995 tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate CAS No. 1781529-76-7](/img/structure/B2996995.png)

tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

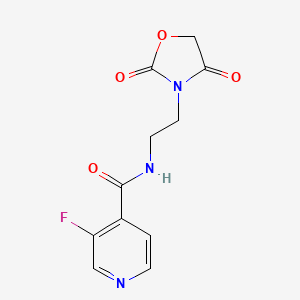

The compound “tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate” belongs to the class of organic compounds known as imidazopyrazines, which are aromatic heterocyclic compounds containing an imidazole ring fused to a pyrazine ring .

Molecular Structure Analysis

The molecular structure of this compound would likely include a fused imidazo[1,2-a]pyrazine ring with a tert-butyl group, a formyl group, and a carboxylate group attached at different positions . The exact structure would depend on the positions of these substituents.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds are often involved in reactions like nucleophilic substitution, reduction, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have been reported to be solid at room temperature .Scientific Research Applications

Synthesis and Reactivity

Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : A study demonstrates the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale. This process involves the reaction of tert-butyl 3-(methylamino)-2-(RFCO)but-2-enoates with alkyl hydrazines, yielding isomeric pyrazoles (Iminov et al., 2015).

Utility in Ugi Reaction : Tert-butyl amides from Ugi multi-component reaction (MCR) of T-BuNC and 5-substituted-1 H-pyrazole-3-carboxylic acids with aldehydes and amines, under microwave irradiation, lead to the formation of 5,6-dihydropyrazolo[1,5- A]pyrazine-4,7-diones. This showcases the utility of T-BuNC as a new convertible isocyanide (Nikulnikov et al., 2009).

Reactivity of Pyrazolotriazine Derivatives : The reactivity of 7-amino-3-tert-butyl-8-(2Н-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]-triazin-4(6Н)-one under various agents was explored, leading to the formation of corresponding amides. This contributes to the understanding of the chemical behavior of similar compounds (Mironovich & Shcherbinin, 2014).

Chemical Properties and Analysis

Structural Analysis : The reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to the formation of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, providing insights into the structural properties of related compounds (Richter et al., 2009).

Synthesis of Pyrazole Derivatives : The synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives was achieved through the treatment of β-keto ester with hydrazines, followed by acidolytic deprotection and acylation. This research adds to the diversity of pyrazole derivatives and their potential applications (Kralj et al., 2011).

Mechanism of Generation of Dihydroimidazo[1,2-a]pyrazin-3-ones : The study of the mechanism of generation of 5-oxy-2,3-dihydroimidazo[1,2-a]pyrazin-3-ones from 3-benzyl-2-[1-(2-trimethylsilylethoxycarbonyl)-2,2-dimethylpropylideneamino]-5-(p-methoxyphenyl)pyrazine using variable-temperature NMR sheds light on the formation of these compounds, providing valuable insights for future chemical synthesis (Teranishi et al., 1997).

properties

IUPAC Name |

tert-butyl 3-formyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-4-5-15-9(8-16)6-13-10(15)7-14/h6,8H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFMZWZPINYLEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C(=NC=C2C=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,1-dioxidotetrahydrothien-3-yl)methyl]-1H-benzimidazole](/img/structure/B2996912.png)

![N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2996914.png)

![4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2996926.png)

![N-(3-chloro-4-fluorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2996929.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2996931.png)

![2-Methoxy-1-azaspiro[4.5]dec-1-ene](/img/structure/B2996932.png)